![molecular formula C27H28N2O3 B5158538 4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that belongs to the class of N-arylvinylbenzamides. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of CK2 by this compound leads to the disruption of these cellular processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various matrix metalloproteinases (MMPs). In addition, the compound has been reported to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide in lab experiments is its potent and selective inhibition of CK2. This allows for the specific targeting of cancer cells without affecting normal cells. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide. One of the potential applications of the compound is in combination therapy with other anticancer drugs. Several studies have reported synergistic effects between this compound and other anticancer drugs, such as cisplatin and doxorubicin. Another future direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Finally, the compound's potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders, can be explored in future studies.
Conclusion:
This compound is a potent and selective inhibitor of the protein kinase CK2, which has potential therapeutic applications in cancer and other diseases. The compound's mechanism of action involves the disruption of cellular processes, ultimately resulting in the death of cancer cells. The compound exhibits several biochemical and physiological effects, including the induction of apoptosis and the inhibition of migration and invasion of cancer cells. Although the compound has some limitations, its potential future directions in combination therapy and the development of more potent CK2 inhibitors make it an exciting area of research.
Synthesis Methods
The synthesis of 4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methylphenyl isocyanate with 4-butoxybenzaldehyde in the presence of sodium methoxide to form the corresponding N-arylvinylbenzamide. The N-arylvinylbenzamide is then reacted with 2-phenylacetic acid in the presence of triethylamine to yield the final product.
Scientific Research Applications
4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several studies have reported that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. The compound has also been shown to inhibit the growth of cancer cells in vivo in animal models.
properties
IUPAC Name |
4-butoxy-N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-3-4-18-32-24-16-12-22(13-17-24)26(30)29-25(19-21-8-6-5-7-9-21)27(31)28-23-14-10-20(2)11-15-23/h5-17,19H,3-4,18H2,1-2H3,(H,28,31)(H,29,30)/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXGCDUMIXAOQI-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

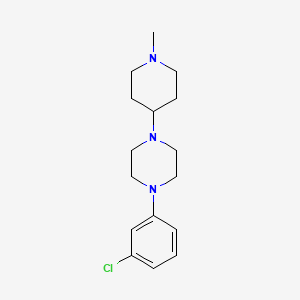
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158465.png)
![1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)
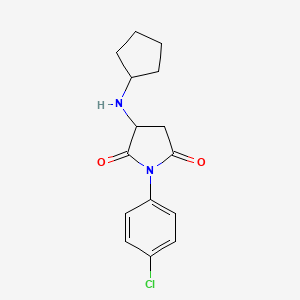
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)
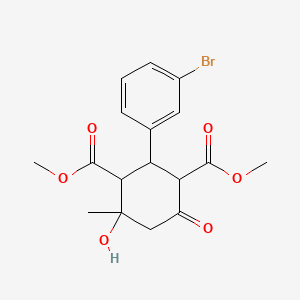
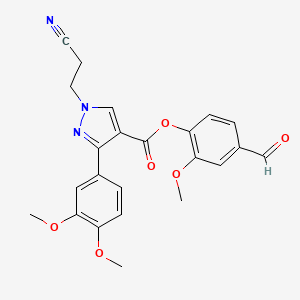
![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
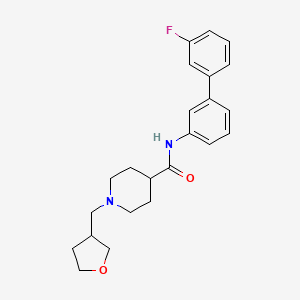
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)